N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide
Description
N-[2-(2-Furyl)ethyl]-3-(2-pyrimidinylamino)benzamide is a benzamide derivative featuring a furyl ethyl group and a pyrimidinylamino substituent. The furyl and pyrimidinyl moieties may influence its pharmacokinetic properties and target selectivity compared to other benzamides.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H16N4O2/c22-16(18-10-7-15-6-2-11-23-15)13-4-1-5-14(12-13)21-17-19-8-3-9-20-17/h1-6,8-9,11-12H,7,10H2,(H,18,22)(H,19,20,21) |
InChI Key |
VTVNMEOGBMOJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC=N2)C(=O)NCCC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide typically involves the reaction of 2-furylethylamine with 3-(2-pyrimidinylamino)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The furyl ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide is being explored as a potential drug candidate due to its structural similarity to other biologically active compounds. Research indicates that derivatives of this compound may exhibit significant activity against various diseases, including cancer and infections.
- Cancer Treatment : Compounds with similar structures have shown promise as inhibitors of key signaling pathways involved in tumor growth. For example, pyrimidinylaminobenzamide derivatives have been reported to inhibit protein kinases associated with neoplastic diseases, such as chronic myelogenous leukemia (CML) .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against both Gram-positive and Gram-negative bacteria . The mechanism of action is likely related to the inhibition of essential cellular processes.
Mechanistic Studies
Understanding how this compound interacts with biological targets is crucial for its application in therapeutic settings. Interaction studies can elucidate the compound's binding affinities and modes of action against specific proteins or enzymes involved in disease pathways.
- Protein Kinase Inhibition : The compound has been identified as a potential inhibitor of various tyrosine kinases, which are critical in regulating cellular functions. This inhibition can lead to decreased proliferation of cancer cells .
Comparative Analysis with Related Compounds
To contextualize the applications of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-[4-(pyridin-2-yl)ethyl]benzamide | Pyridinyl group instead of furyl | Known for antifungal properties |
| N-[2-(thien-3-yl)ethyl]benzamide | Thienyl group | Exhibits significant anti-inflammatory activity |
| N-[4-(trifluoromethylphenyl)]benzamide | Trifluoromethyl substitution | Enhanced lipophilicity and metabolic stability |
| N-[5-(methylpyridin-3-yl)]benzamide | Methylated pyridine | Potential activity against resistant bacterial strains |
This table illustrates the diversity within the benzamide class and highlights how modifications in structure can influence biological activity.
Case Study 1: Cancer Pathway Inhibition
Research has demonstrated that derivatives similar to this compound can effectively inhibit the Hedgehog signaling pathway, which is often aberrantly activated in various cancers. In vitro studies indicate improved efficacy compared to existing inhibitors .
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of compounds with similar structures found that certain derivatives exhibited potent activity against several bacterial strains, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Structural Similarities and Differences
The table below highlights key structural and functional distinctions between the target compound and related benzamide derivatives:
Key Observations :
- Heterocyclic Substituents : The furyl and pyrimidinyl groups in the target compound contrast with isoxazole () or thiazole () moieties in analogs. These differences may alter binding affinity to targets like sigma receptors or kinases .
- Pharmacokinetic Modifiers : Thioether linkages (e.g., in ) enhance metabolic stability compared to ether or amine linkages in the target compound .
Pharmacological and Binding Properties
- Sigma Receptor Affinity: Benzamides with piperidinyl or pyridinyl groups (e.g., [125I]PIMBA) exhibit high sigma-1 receptor binding (Kd = 5.80 nM) and inhibit prostate cancer cell growth . The target compound’s pyrimidinylamino group may mimic these interactions but requires empirical validation.
- Anticancer Activity : Compounds with isoxazolylmethylthio groups () show efficacy in cancer models, likely due to thioether-mediated redox modulation. The furyl group in the target compound may offer similar redox activity but with distinct solubility profiles .
- Antiviral Potential: Pyrimidine derivatives are known for antiviral activity; the pyrimidinylamino group in the target compound could align with this trend, though direct evidence is lacking .
Biological Activity
N-[2-(2-furyl)ethyl]-3-(2-pyrimidinylamino)benzamide is a synthetic organic compound with the molecular formula C17H16N4O2 and a molecular weight of 308.33 g/mol. This compound belongs to the class of benzamides and exhibits potential biological activities that are relevant in medicinal chemistry, particularly in drug development.
Chemical Structure and Properties
The structure of this compound includes:
- A furyl group attached to an ethyl linker.
- A pyrimidinylamino moiety connected to a benzamide core.
This unique configuration suggests that it may interact with various biological targets, which could lead to therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with specific proteins and pathways in cellular processes. Research indicates that compounds with similar structures often exhibit activities such as:
- Inhibition of protein kinases : This compound may inhibit specific tyrosine kinases, which are crucial in regulating cell proliferation and differentiation. Aberrant kinase activity is often associated with cancer and other proliferative disorders .
- Modulation of G protein-coupled receptors (GPCRs) : Similar compounds have shown interactions with GPCRs, which play significant roles in various physiological processes .
Case Studies and Research Findings
- Anticancer Activity :
- Anti-inflammatory Effects :
- Pharmacological Profile :
Comparative Analysis with Related Compounds
A comparative analysis highlights the structural diversity within the benzamide class and suggests potential variations in biological activity:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-[4-(pyridin-2-yl)ethyl]benzamide | Pyridinyl group instead of furyl | Known for antifungal properties |
| N-[2-(thien-3-yl)ethyl]benzamide | Thienyl group | Exhibits significant anti-inflammatory activity |
| N-[4-(trifluoromethylphenyl)]benzamide | Trifluoromethyl substitution | Enhanced lipophilicity and metabolic stability |
| N-[5-(methylpyridin-3-yl)]benzamide | Methylated pyridine | Potential activity against resistant bacterial strains |
These comparisons underscore how structural modifications can influence biological activity, emphasizing the unique attributes of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
